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Compound of Interest

BOC-O-BENZYL-D-
THREONINOL

Cat. No.: B112069

Compound Name:

Foreword: The Imperative of Structural Verification

In the realm of drug development and peptide synthesis, the unequivocal confirmation of a
molecule's structure is the bedrock upon which all subsequent research is built. BOC-O-
Benzyl-D-threoninol (CAS No. 168034-31-9) serves as a pivotal chiral building block, valued
for its dual-protected amino and hydroxyl groups that permit selective, sequential reactions in
the construction of complex pharmaceutical agents.[1][2] Its utility in creating compounds with
precise stereochemistry makes it indispensable.[1]

This guide provides an in-depth analysis of the expected spectroscopic data for this compound.
While BOC-O-Benzyl-D-threoninol is commercially available, a consolidated, publicly
accessible repository of its complete spectral data is not readily found. Therefore, this
document leverages foundational spectroscopic principles and data from closely analogous
structures to present a robust, predictive profile. This serves as a technical benchmark for
researchers to validate their own experimental results against, ensuring the integrity of their
synthetic pathways.

Molecular Identity and Physicochemical Properties

The first step in any analysis is to define the subject molecule. The structure, delineated below,
features a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzyl (Bzl) ether
protecting the side-chain hydroxyl group of the D-threoninol backbone.
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dot graph "Molecular_Structure” { graph [layout=neato, overlap=false, splines=true,
maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fonthame="Arial", fontsize=12,
fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Caption: 2D Structure of BOC-O-BENZYL-D-THREONINOL.

Property Value Source

tert-butyl N-[(2S,3S)-1-
hydroxy-3-

IUPAC Name [2][3]
(phenylmethoxy)butan-2-

ylJcarbamate

CAS Number 168034-31-9 [1]14]
Molecular Formula C16H25NO4 [3]
Molecular Weight 295.36 g/mol [3]
Appearance 0]] [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an
organic molecule. Both *H and 3C NMR are essential for confirming the identity and purity of
BOC-0O-Benzyl-D-threoninol.

'H NMR Spectroscopy: Proton Environment Analysis

Principle of Analysis: *H NMR spectroscopy provides information on the number of distinct
proton environments, their relative numbers (integration), and their connectivity to neighboring
protons (spin-spin coupling). For this molecule, we expect to clearly resolve signals from the
Boc group, the benzyl group, and the threoninol backbone.

Predicted *H NMR Data (500 MHz, CDCIs):
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Chemical Shift o ] ] Justification of
Multiplicity Integration Assignment L
(0, ppm) Prediction

The five protons
of the
monosubstituted
~7.35-7.25 Multiplet 5H Ar-H benzene ring of
the benzyl group
typically resonate

in this region.

The carbamate

proton signal is

. . often broad and

~4.9 (variable) Broad Singlet 1H NH ) ) )
its chemical shift
is concentration-

dependent.

The two benzyl
protons are
diastereotopic
due to the

460 Doublet, J = 12 1H O-CH2-Ph adjacent chiral

Hz (diastereotopic) center, appearing

as distinct
signals. This is
one half of an

"AB quartet".

The second
diastereotopic
Doublet, J = 12 O-CH2-Ph benzyl proton,
~4.45 1H ] ]
Hz (diastereotopic) coupled only to
its geminal

partner.

~3.90 Multiplet 1H CBH This methine
proton is coupled

to the Ca proton
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and the y-methyl

protons.

~3.75

Multiplet

1H

CH

This methine
proton is coupled
to the N-H, the
Cp proton, and
the CH20H

protons.

~3.60

Multiplet

2H

CH20H

The two protons
of the primary
alcohol are
diastereotopic
and coupled to

the Ca proton.

~2.5 (variable)

Broad Singlet

1H

OH

The hydroxyl
proton signal is
typically broad
and its position is
highly dependent
on solvent,
concentration,

and temperature.

1.45

Singlet

9H

-C(CHs)s

The nine
equivalent
protons of the
tert-butyl group
are magnetically
shielded and
show no
coupling,
resulting in a
characteristic

strong singlet.[6]

~1.20

Doublet, J = 6.5
Hz

3H

CYHs

The methyl

group protons
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are coupled to
the single proton
on the B-carbon,
appearing as a
doublet.

13C NMR Spectroscopy: Carbon Backbone Confirmation

Principle of Analysis: Proton-decoupled 3C NMR reveals each unique carbon atom in the
molecule. The chemical shift indicates the electronic environment of the carbon, allowing for
the identification of carbonyls, aromatic carbons, and different types of aliphatic carbons.

Predicted 13C NMR Data (125 MHz, CDCIs):
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Chemical Shift (6, ppm)

Assignment

Justification of Prediction

~156.0

C=0 (Boc)

The carbamate carbonyl
carbon has a characteristic
resonance in this downfield

region.[7]

~138.5

Ar-C (quaternary)

The ipso-carbon of the benzyl
group to which the ether

linkage is attached.

~128.5

Ar-CH

Aromatic carbons of the benzyl

group.

~127.8

Ar-CH

Aromatic carbons of the benzyl

group.

~127.6

Ar-CH

Aromatic carbons of the benzyl

group.

~80.0

-C(CHs)s (Boc)

The quaternary carbon of the
tert-butyl group is a key
identifier for the Boc protecting

group.

~78.0

Ck-0

The B-carbon, shifted
downfield due to the attached

oxygen of the benzyl ether.

~71.0

O-CH2-Ph

The benzylic carbon, shifted
downfield by the attached

oxygen atom.

~64.0

CH:20H

The primary alcohol carbon.

~57.0

Ca-N

The a-carbon, shifted
downfield by the attached

nitrogen atom.

~28.4

-C(CHs)s (Boc)

The three equivalent methyl
carbons of the tert-butyl group

give a strong signal.[6]
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The terminal methyl group
~16.0 CYHs carbon at the most upfield

position.

Infrared (IR) Spectroscopy

Principle of Analysis: IR spectroscopy is a rapid and effective method for identifying the
functional groups present in a molecule. The absorption of infrared radiation at specific

frequencies corresponds to the vibrational energies of different bonds.

Predicted Key IR Absorption Bands (Thin Film):
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Wavenumber ] ) Justification of
Intensity Assignment o
(cm™) Prediction

The broad absorption

is characteristic of the

~3400 Broad O-H Stretch
hydrogen-bonded
primary alcohol.
. The carbamate N-H
~3350 Medium N-H Stretch ) o
stretching vibration.
Characteristic C-H
) ) stretching for the sp?
~3030 Medium Aromatic C-H Stretch

hybridized carbons of

the benzene ring.

Asymmetric and

symmetric stretching
2975, 2870 Strong Aliphatic C-H Stretch of C-H bonds in the

methyl and methylene

groups.

This very strong,
sharp peak is the
most prominent
~1690 Very Strong C=0 Stretch (Amide I)  feature and is
definitive for the
carbonyl of the Boc-

carbamate group.[8]

This band, coupled
with the Amide | band,
~1510 Strong N-H Bend (Amide II) is characteristic of a
secondary
amide/carbamate.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.researchgate.net/figure/FT-IR-spectra-of-b-CD-and-t-BOC-b-CD-for-Entry-2_fig8_305716462
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Strong stretching
vibration associated
~1165 Strong C-O Stretch with the C-O bonds of
the carbamate and

ether linkages.

Strong bands
C-H Out-of-Plane indicating a
~740, 700 Strong )
Bend monosubstituted

benzene ring.

Mass Spectrometry (MS)

Principle of Analysis: Mass spectrometry provides the molecular weight of the compound and,
through fragmentation analysis, offers further structural confirmation. Electrospray ionization
(ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding
protonated ([M+H]*) or sodiated ([M+Na]*) molecular ions.

Predicted ESI-MS Data:
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m/z Value lon Justification of Prediction

The protonated molecular ion
296.18 [M+H]* (Calculated for Ci16H26NOa*:
296.18).

The sodium adduct is
commonly observed in ESI-MS
(Calculated for CieH2sNOsNa™:
318.16).

318.16 [M+Na]*

Loss of isobutylene (56 Da)
240,16 (M+H - CaHe]* from the tert-butyl group is a
. +H - CaHs
primary fragmentation pathway

for Boc-protected compounds.

Loss of the entire Boc group
(100 Da) via cleavage of the N-
C bond is a highly

characteristic fragmentation.

196.12 [M+H - CsHsO2]*

Cleavage and loss of benzyl
188.13 [M+H - CrH-OH]* alcohol (108 Da) is another
. +H - C7H7
plausible fragmentation

pathway.

Experimental Protocols & Workflow

The following protocols represent a standardized, field-proven approach for acquiring high-
guality spectroscopic data for compounds like BOC-O-Benzyl-D-threoninol.

dot digraph "Spectroscopic_Workflow" { graph [bgcolor="#F1F3F4", fonthame="Arial"]; node
[shape=box, style=rounded, fontname="Arial", color="#4285F4", fillcolor="#FFFFFF",
fontcolor="#202124", penwidth=2]; edge [color="#5F6368"];

} Caption: General workflow for spectroscopic characterization.

Protocol 1: NMR Data Acquisition

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/product/b112069?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Sample Preparation: Accurately weigh 5-10 mg of BOC-0O-Benzyl-D-threoninol and
dissolve it in approximately 0.7 mL of deuterated chloroform (CDCIs) in a clean, dry vial.

Transfer: Transfer the solution into a 5 mm NMR tube.

Instrument Setup: Insert the tube into the spectrometer. Lock the field frequency using the
deuterium signal from the solvent. Tune and shim the instrument probes to optimize the
magnetic field homogeneity.

H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 500 MHz, 16
scans, 30° pulse angle, 2-second relaxation delay).

13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum (e.g., 125 MHz, 1024 scans,
2-second relaxation delay).

Data Processing: Process both spectra using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
calibration to the residual solvent peak (CDCls: & 7.26 ppm for tH, & 77.16 ppm for 13C).[9]

Protocol 2: FT-IR Data Acquisition

Sample Preparation: As the compound is an oil, place one drop directly onto a salt (NaCl or
KBr) plate. Place a second plate on top and gently press to create a thin, uniform film.

Background Scan: Place the plates in the spectrometer and run a background scan to
subtract atmospheric H20 and CO: signals.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a
resolution of 4 cm~1.

Data Processing: Label the significant peaks corresponding to the key functional groups.

Protocol 3: ESI-MS Data Acquisition

Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol or
acetonitrile. Create a dilute solution for injection by adding ~10 pL of the stock solution to 1
mL of a 50:50 acetonitrile:water mixture containing 0.1% formic acid (to promote
protonation).
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e Instrument Setup: Calibrate the mass spectrometer (e.g., ESI-TOF) using a known standard.
Set the instrument to positive ion mode.

o Data Acquisition: Infuse the sample solution into the source at a low flow rate (e.g., 5-10
pL/min). Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 amu).

o Data Analysis: Identify the molecular ion peaks ([M+H]*, [M+Na]*) and compare the
observed m/z values to the calculated exact masses. If performing MS/MS, select the
[M+H]* peak for collision-induced dissociation (CID) to observe fragmentation patterns.

Conclusion

The structural integrity of BOC-0O-Benzyl-D-threoninol can be confidently established through
a combination of NMR, IR, and MS techniques. The key spectroscopic signatures to verify are:
the H NMR signals of the Boc (singlet, ~1.45 ppm) and benzyl groups; the 3C NMR signals for
the carbamate carbonyl (~156 ppm) and Boc quaternary carbon (~80 ppm); the strong C=0
stretch in the IR spectrum (~1690 cm™1); and the correct molecular ion peak in the mass
spectrum (m/z 296.18 for [M+H]*). This guide provides the predictive data and robust protocols
necessary for researchers to perform this critical validation with a high degree of confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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benzyl-d-threoninol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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